1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane
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Overview
Description
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring and a pyrrolidine ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane can be achieved through a multi-step process. One common method involves the dearomative ring expansion of nitroarenes. This process is mediated by blue light and occurs at room temperature, transforming a six-membered benzenoid framework into a seven-membered ring system. The subsequent hydrogenolysis provides the azepane in just two steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules in specific ways, making it useful in studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in drug discovery and development.
Mechanism of Action
The mechanism of action for 1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific proteins or enzymes, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing ring, commonly used in medicinal chemistry.
Piperidine: A six-membered nitrogen-containing ring, also widely used in drug discovery.
Azepane: A seven-membered nitrogen-containing ring, similar to the compound but without the difluoropyrrolidine substitution.
Uniqueness
1-[[(2S)-4,4-difluoropyrrolidin-2-yl]methyl]azepane is unique due to its combination of a seven-membered azepane ring and a difluoropyrrolidine moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H20F2N2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[(4,4-difluoropyrrolidin-2-yl)methyl]azepane |
InChI |
InChI=1S/C11H20F2N2/c12-11(13)7-10(14-9-11)8-15-5-3-1-2-4-6-15/h10,14H,1-9H2 |
InChI Key |
LQYCGQJXYNPXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CC2CC(CN2)(F)F |
Origin of Product |
United States |
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